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Abstract

Periciazine (also known as pericyazine or propericiazine) is a first-generation typical
antipsychotic belonging to the piperidine subclass of phenothiazines. First synthesized in the
early 1960s, it emerged as a therapeutic agent for managing psychosis, particularly
schizophrenia, and for controlling agitation and aggressive behavior. This document provides
an in-depth technical overview of the historical development, synthesis, and pharmacological
profile of Periciazine. While quantitative data for Periciazine is notably limited in publicly
accessible literature, this guide consolidates available information and outlines the standard
experimental methodologies of the era in which it was developed.

Historical Development and Discovery

Periciazine was developed during a period of prolific research into phenothiazine derivatives
following the groundbreaking discovery of chlorpromazine's antipsychotic effects in the 1950s.
As a member of the phenothiazine class, Periciazine's development was part of a broader
effort to modify the phenothiazine structure to enhance therapeutic efficacy and alter the side-
effect profile.

Initial clinical reports on Periciazine emerged from France in the early 1960s. It was first
investigated for its utility in managing "character disorders" before its application was extended
to the treatment of schizophrenia. Belonging to the piperidine group of phenothiazines, it was
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noted for its pronounced sedative properties. Periciazine gained use in several countries,
including Canada, Italy, Russia, the United Kingdom, and Australia, under brand names such
as Neuleptil and Neulactil. It is not approved for use in the United States.

Synthesis of Periciazine

The synthesis of Periciazine, chemically known as 10-[3-(4-hydroxypiperidin-1-yl)propyl]-10H-
phenothiazine-2-carbonitrile, follows the general principles of phenothiazine chemistry. The
core structure is the tricyclic phenothiazine ring system. A key final step in its synthesis involves
the alkylation of a phenothiazine intermediate.

A patented method for the synthesis of Periciazine involves the reaction of 3-(2-
cyanophenothiazin-10-yl)propyl 4-methylbenzenesulfonate with 4-piperidinol.

Experimental Protocol: Final Step of Periciazine
Synthesis (Generalized)

This protocol is a generalized representation based on common organic synthesis techniques
for similar compounds, as the specific details from the original patent (US3075976A) are not
readily available in public scientific literature.

Materials:

3-(2-cyanophenothiazin-10-yl)propyl 4-methylbenzenesulfonate

4-Piperidinol

Anhydrous, non-polar aprotic solvent (e.g., toluene, xylene)

A non-nucleophilic base (e.g., sodium carbonate, potassium carbonate)

Inert gas atmosphere (e.g., nitrogen or argon)

Procedure:

o Areaction vessel is charged with 3-(2-cyanophenothiazin-10-yl)propyl 4-
methylbenzenesulfonate, 4-piperidinol, and the non-nucleophilic base in an anhydrous, non-
polar aprotic solvent under an inert atmosphere.
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e The reaction mixture is heated to reflux and maintained at this temperature for several hours,
with the progress of the reaction monitored by thin-layer chromatography (TLC).

e Upon completion of the reaction, the mixture is cooled to room temperature.
e The inorganic salts are removed by filtration.
e The solvent is removed from the filtrate under reduced pressure.

e The resulting crude product is purified by column chromatography on silica gel, eluting with a
suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure
Periciazine.

e The structure and purity of the final compound are confirmed by spectroscopic methods such
as 'H NMR, 13C NMR, and mass spectrometry.

Pharmacological Profile

Periciazine is a typical antipsychotic that exerts its therapeutic effects through the modulation
of several neurotransmitter systems in the central nervous system. Its primary mechanism of
action is the antagonism of dopamine D2 receptors.

Mechanism of Action

Like other phenothiazines, Periciazine's antipsychotic effects are attributed to its ability to
block postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain. This
blockade is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations
and delusions.

In addition to its dopaminergic antagonism, Periciazine also exhibits activity at other receptors,
which contributes to its overall therapeutic and side-effect profile:

» Adrenergic Receptor Antagonism: Blockade of alpha-1 adrenergic receptors can lead to
orthostatic hypotension and sedation.

e Cholinergic (Muscarinic) Receptor Antagonism: Anticholinergic effects include dry mouth,
blurred vision, constipation, and urinary retention.
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» Histamine H1 Receptor Antagonism: This action is responsible for the prominent sedative
and hypnotic effects of Periciazine.

o Serotonin Receptor Antagonism: Periciazine also has effects on serotonin receptors, which
may contribute to its overall antipsychotic action.

Quantitative Pharmacological Data

Specific quantitative data on the binding affinities (Ki values) of Periciazine for various
neurotransmitter receptors are not widely available in the scientific literature. Some sources
indicate that a detailed dopamine receptor subtype analysis has not been performed for
Periciazine. The available pharmacokinetic data is also limited.

Table 1: Pharmacokinetic Parameters of Periciazine

Parameter Value Source

Elimination Half-life ~12 hours [1]

Hepatic (primarily via
Metabolism p (.p Y [2]
conjugation)

Peak Plasma Concentration 150 ng/mL (410 nmol/L) after a o
(Cmax) 20mg dose
Time to Peak (Tmax) 2 hours [1]

Note: The Cmax and Tmax values are from a study with high inter-patient variability.

Experimental Protocol: Radioligand Binding Assay
(Generalized)

The following is a generalized protocol for a competitive radioligand binding assay, a standard
method used to determine the binding affinity of a compound like Periciazine to a specific
receptor.

Materials:
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o Cell membranes expressing the receptor of interest (e.g., human dopamine D2 receptor)
» A specific radioligand for the receptor (e.g., [3H]-spiperone for D2 receptors)

o Periciazine (unlabeled competitor)

o Assay buffer (e.g., Tris-HCI buffer with appropriate ions)

« Scintillation fluid

o Glass fiber filters

o Multi-well plates

« Filtration apparatus

 Scintillation counter

Procedure:

 Incubation: In a multi-well plate, a constant concentration of the radioligand and varying
concentrations of Periciazine are incubated with the cell membrane preparation in the assay
buffer. A set of wells containing the radioligand and an excess of a known high-affinity
unlabeled ligand is used to determine non-specific binding.

o Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a
sufficient time to reach binding equilibrium.

« Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a
filtration apparatus. This separates the bound radioligand from the free radioligand.

e Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-
specifically bound radioligand.

» Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the
radioactivity is measured using a scintillation counter.
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» Data Analysis: The specific binding is calculated by subtracting the non-specific binding from

the total binding. The concentration of Periciazine that inhibits 50% of the specific binding of

the radioligand (IC50) is determined by non-linear regression analysis. The inhibition

constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki =
IC50/ (1 + [L)/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.

Clinical Efficacy and Safety

Clinical trials on Periciazine were primarily conducted between 1965 and 1980. A Cochrane

review of these studies concluded that the evidence for the efficacy of Periciazine in

schizophrenia is of "very low quality,” making it difficult to draw firm conclusions about its

effectiveness compared to other antipsychotics.

Table 2: Summary of Periciazine Clinical Use

Indication Typical Adult Dosage

Key Side Effects

) ) Initially 75 mg/day in divided
Schizophrenia and other _
doses, titrated up to a

Sedation, anticholinergic
effects (dry mouth,

constipation), orthostatic

psychoses ) . .
maximum of 300 mg/day hypotension, extrapyramidal
symptoms
Severe anxiety and agitation 15-30 mg/day in divided doses  Drowsiness, dizziness
Visualizations

Signaling Pathway

© 2025 BenchChem. All rights reserved. 6/10

Tech Support


https://www.benchchem.com/product/b1679606?utm_src=pdf-body
https://www.benchchem.com/product/b1679606?utm_src=pdf-body
https://www.benchchem.com/product/b1679606?utm_src=pdf-body
https://www.benchchem.com/product/b1679606?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679606?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Presynaptic Neuron (

Postsynaptic Neuron
Dopamine e

L/

Phosphorylates targets leading to

Cellular Response
(Reduced Neuronal Excitability)

Click to download full resolution via product page

Caption: Dopamine D2 Receptor Antagonism by Periciazine.

Experimental Workflow
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Caption: Workflow for Periciazine Development and Evaluation.
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Conclusion

Periciazine represents a classic example of a first-generation phenothiazine antipsychotic
developed through the chemical modification of a lead compound. While its historical
significance is clear, the availability of detailed, modern quantitative pharmacological and
clinical data is limited. This is likely due to its development in an era with different standards for
drug documentation and the subsequent emergence of newer antipsychotic agents. For
researchers and drug development professionals, Periciazine serves as an important case
study in the evolution of antipsychotic drug discovery. Further investigation into its specific
receptor interaction profile using modern techniques could still yield valuable insights into the
structure-activity relationships of phenothiazine antipsychotics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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